molecular formula C20H32O4 B144480 prostaglandin B1 CAS No. 39306-29-1

prostaglandin B1

Cat. No. B144480
CAS RN: 39306-29-1
M. Wt: 336.5 g/mol
InChI Key: YBHMPNRDOVPQIN-VSOYFRJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin B1 Description

Prostaglandin B1 (PGB1) is a member of the prostaglandin family, which are hormone-like substances that participate in a wide range of body functions such as the contraction and relaxation of smooth muscle, the dilation and constriction of blood vessels, control of blood pressure, and modulation of inflammation. PGB1 itself has a unique L-shaped molecular structure, which is different from the common "hairpin" shape of other prostaglandins, potentially contributing to its lower biological activity in many systems .

Synthesis Analysis

The synthesis of PGB1 has been approached through various methods. One method involves an 11-step total

Scientific Research Applications

Prostaglandin Pharmacology and Clinical Application

Prostaglandins, including prostaglandin B1, have diverse pharmacological effects and are involved in regulating blood pressure, potentially offering therapeutic value in treating hypertension and peripheral vascular diseases. Their bronchodilator effect suggests utility in asthma treatment (Karim & Hillier, 2012).

Prostaglandins and Inflammation

Prostaglandins, derived from arachidonic acid, play significant roles in sustaining homeostatic functions and mediating pathogenic mechanisms, including inflammation. They are vital in both promoting and resolving inflammation (Ricciotti & FitzGerald, 2011).

Prostaglandins in Bone Metastasis and Cancer

Research indicates that prostaglandin E receptor subtype EP4 antagonists can restore bone loss induced by malignant melanoma cells, suggesting a role for prostaglandins in cancer-related bone metastasis (Takita et al., 2007).

Prostaglandins in Reproduction and Livestock Management

Prostaglandins significantly impact reproduction in female livestock, influencing ovulation, luteal function, pregnancy maintenance, and postpartum recovery. They are used therapeutically in various reproductive disorders in animals (Weems et al., 2006).

Prostaglandins and Eicosanoid Biology

Prostaglandins, including prostaglandin B1, are part of the eicosanoid lipid mediators group, crucial in numerous homeostatic biological functions and inflammation. They act through specific G protein-coupled receptors (Funk, 2001).

Prostamide Research and Therapeutics

Prostamide research, related to prostaglandins, has led to treatments for glaucoma and eyelash hypotrichosis. Bimatoprost, a prostamide F2α, is used for these conditions and has potential applications in reducing fat deposition (Woodward et al., 2013).

Prostaglandins in Health and Disease

Prostaglandins regulate various physiological processes, including their paradoxical roles in bone metabolism. Their regulation is critical for organ-specific biological effects in health and disease (Miller, 2006).

Safety And Hazards

Prostaglandin B1 is for research use only, not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

Future Directions

Prostaglandins and their receptors play important roles in the occurrence and development of various diseases and have the potential to be therapeutic targets . For example, they have been identified as promising therapeutic targets for pulmonary arterial hypertension .

properties

IUPAC Name

7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHMPNRDOVPQIN-VSOYFRJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347609
Record name Prostaglandin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin B1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

prostaglandin B1

CAS RN

13345-51-2
Record name PGB1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13345-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROSTAGLANDIN B1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TYI1PJ64T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin B1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
590
Citations
GT DeTitta - Science, 1976 - science.org
The crystal and molecular structure of prostaglandin B 1 (PGB 1 ) has been determined. The conformation is L-shaped, with the α and ω side chains roughly perpendicular to one …
Number of citations: 27 www.science.org
L Xuan, Y Wang, C Qu, Y Yan, W Yi, J Yang… - Chemosphere, 2023 - Elsevier
… can regulate prostaglandin B1 through the cGAS-STING signaling pathway to cause cell metabolism disorder and reduce cell viability, and supplementing prostaglandin B1 can …
Number of citations: 1 www.sciencedirect.com
R Klok, HJJ Pabon, DA Van Dorp - Recueil des Travaux …, 1968 - Wiley Online Library
Coupling of 3‐(2′‐tetrahydropyranyloxy)‐1‐octynylmagnesium bromide with 2‐(6′‐carboxyhexyl)‐2‐cyclopenten‐1‐one followed by Oppenauer oxidation and removal of the …
Number of citations: 26 onlinelibrary.wiley.com
H Naora, T Ohnuki, A Nakamura - Bulletin of the Chemical Society of …, 1988 - journal.csj.jp
Five simple preparative methods of (±)-prostaglandin B 1 (PGB 1 ) methyl ester are described. All routes were started from a common intermediate, 7-(2-hydroxy-5-oxo-1-cyclopentenyl)…
Number of citations: 20 www.journal.csj.jp
BD Polis, S Kwong, E Polis, G Nelson… - Physiol. Chem …, 1979 - apps.dtic.mil
PGB sub x, a new polymeric derivative of PGB sub 1, previously was shown to restore oxidative phosphorylation to degraded isolated rat liver mitochondria in vitro, and to reverse the …
Number of citations: 41 apps.dtic.mil
ST Ohnishi, TM Devlin - Biochemical and Biophysical Research …, 1979 - Elsevier
A water soluble derivative of PGB 1 , designated PGB X , has been found to stimulate the release of Ca 2+ from fragmented sarcoplasmic reticulum and heart mitochondria; its activity is …
Number of citations: 52 www.sciencedirect.com
M Mikołajczyk, M Mikina… - The Journal of Organic …, 2000 - ACS Publications
3-(Dimethoxyphosphorylmethyl)cyclopent-2-enone was converted into (±)-prostaglandin B 1 methyl ester in two steps involving regioselective alkylation at C(2) with methyl 7-…
Number of citations: 23 pubs.acs.org
Y Yura, J Ide - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
… Recent1y, total syntheses of prostaglandin B1,2:3> F1a,3) and E14) have been reported. Now we wish to report the total synthesis of the racemic prostaglandin B1 in fairly short steps. …
Number of citations: 30 www.jstage.jst.go.jp
RC Franson, MD Rosenthal - Biochimica et Biophysica Acta (BBA)-Lipids …, 1989 - Elsevier
Oligomers of prostaglandin B 1 inhibited phospholipase A 2 extracted from human neutrophils in a dose-dependent manner (IC 50 = 5 μM), while the monomer was not inhibitory at …
Number of citations: 29 www.sciencedirect.com
P Collins, CJ Jung, R Pappo - Israel journal of chemistry, 1968 - pubmed.ncbi.nlm.nih.gov
PIP: An 11-step process for total synthesis of dl-PGB1 (prostaglandin B1) is described. The chemical structure of each interim step in the process is presented. The following analytical …
Number of citations: 20 pubmed.ncbi.nlm.nih.gov

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